molecular formula C11H11BrN2OS B2915906 N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 325978-17-4

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No.: B2915906
CAS No.: 325978-17-4
M. Wt: 299.19
InChI Key: JSNKZDXMXSEEEH-ACCUITESSA-N
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Description

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide is a heterocyclic compound with a privileged bicyclic ring system. It belongs to the benzothiazole family, which has garnered attention due to its diverse biological and pharmacological properties. Benzothiazoles are naturally occurring in marine organisms and plants, and their derivatives exhibit a wide range of activities, including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular effects .

Scientific Research Applications

Synthesis and Characterization

Benzothiazole derivatives have been synthesized and characterized for their structure and potential applications in medicine and materials science. Studies have explored the synthesis of benzothiazole derivatives to determine their conformational features and evaluate their biological activities. These compounds have been found active in psychotropic, anti-inflammatory, and cytotoxicity screening, showcasing their marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of benzothiazole derivatives have been a focus of research, with compounds demonstrating notable activity against various bacteria and fungi species. Some derivatives exhibit antifungal activity comparable to standard drugs like ketoconazole and display anti-gram-positive bacterial activity at potency levels half of chloramphenicol. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Evren et al., 2020).

Catalytic Activities and Material Science Applications

Benzothiazole derivatives are explored for their catalytic activities, particularly in carbon-carbon coupling reactions. Their role as efficient catalysts in organic synthesis underscores the importance of these compounds in pharmaceutical and material science research. For instance, palladium complexes of benzothiazol-2-ylidene have shown promise in catalyzing Mizoroki-Heck coupling reactions, indicating their utility in facilitating complex organic syntheses (Yen et al., 2006).

Luminescent Properties for Material Science

The luminescent properties of benzothiazole derivatives have been investigated, revealing their potential in developing white-light emitting devices. By doping these compounds into a polymer matrix, researchers have achieved emissions that lie in the saturated white-light region, demonstrating the application of benzothiazole derivatives in creating advanced luminescent materials (Lu et al., 2017).

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNKZDXMXSEEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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